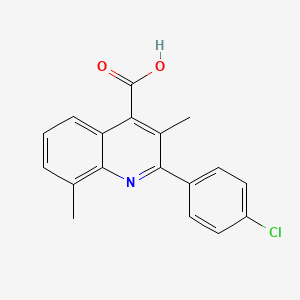

2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

Description

2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a quinoline backbone substituted with a 4-chlorophenyl group at position 2, methyl groups at positions 3 and 8, and a carboxylic acid moiety at position 4.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-4-3-5-14-15(18(21)22)11(2)17(20-16(10)14)12-6-8-13(19)9-7-12/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDCBIMIUMXLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group at the 4-position can be introduced through a carboxylation reaction, where the corresponding ester is hydrolyzed under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 7-positions, using reagents like halogens or nitro groups.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (chlorine, bromine), nitro groups

Esterification: Alcohols (methanol, ethanol), acid catalysts (sulfuric acid)

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Dihydroquinoline derivatives

Substitution: Halogenated or nitro-substituted quinoline derivatives

Esterification: Quinoline esters

Scientific Research Applications

Unfortunately, the provided search results do not contain specific applications of the compound "2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid". However, the search results do provide some insight regarding related compounds and their properties, as well as research directions that could be taken.

Related Compounds and Research

- Antibacterial and Antioxidant Activity: Research has been done synthesizing and evaluating the antibacterial and antioxidant activities of quinoline derivatives . These compounds were tested against bacterial strains, and their radical scavenging properties were evaluated . Molecular docking analysis was performed to investigate the binding mode of the compounds within the active site of E. coli DNA gyrase .

- 2-Aryl-1,2,3-triazole acids: Studies were done on the optical properties of 2-aryl-1,2,3-triazole acids and their sodium salts in different solvents . The optical characteristics confirm that they predominantly exist in ionized forms in water .

Relevant Compounds

- 2-(4-Chlorophenyl)-3-hydroxy-7,8-dimethylquinoline-4-carboxylicacid: This compound has the molecular formula C18H14ClNO3 and a molecular weight of 327.8 g/mol .

- 2-(4-Chlorophenyl)-3-hydroxy-6,8-dimethylquinoline-4-carboxylicacid: This compound also has the molecular formula C18H14ClNO3 and a molecular weight of 327.8 g/mol .

- This compound: This compound is listed with the CAS No. 492448-66-5 .

- 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid: This compound is listed with the CAS No. 107027-43-0 .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription, leading to the disruption of cancer cell proliferation.

Receptor Binding: It can bind to certain receptors on the cell surface, modulating signal transduction pathways that control cell growth and apoptosis.

DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of nucleic acids and leading to cell death.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen vs. Methyl Groups: The 3,8-dimethyl substitution in the target compound may enhance lipophilicity compared to analogs lacking alkyl groups (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Solubility: Only 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid has reported solubility data, showing slight solubility in chloroform and DMSO, which may correlate with its utility in organic synthesis .

Biological Activity

2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections will delve into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₄ClNO₂

Molecular Weight: Approximately 311.76 g/mol

The compound features a quinoline core with a carboxylic acid group and a chlorophenyl substituent, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In studies comparing its efficacy to known antibacterial agents, it demonstrated significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

In a disc diffusion method study, the compound showed inhibition zones comparable to or exceeding those of standard antibiotics like ampicillin and gentamicin .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties , potentially modulating pathways involved in inflammatory responses. Its ability to inhibit specific enzymes linked to inflammation is under investigation, making it a candidate for further research in inflammatory disease treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It inhibits enzymes such as topoisomerases, disrupting DNA replication and transcription, which is crucial for cancer cell proliferation.

- Receptor Binding: The compound interacts with cell surface receptors, influencing signal transduction pathways related to cell growth and apoptosis.

- DNA Intercalation: It can intercalate into DNA strands, leading to disruptions in normal nucleic acid function and promoting cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. One common approach includes:

- Formation of the Quinoline Core: Using Skraup synthesis by condensing aniline derivatives with glycerol in the presence of oxidizing agents.

- Introduction of the 4-Chlorophenyl Group: Achieved through Friedel-Crafts acylation with 4-chlorobenzoyl chloride under Lewis acid catalysis.

These methods highlight the compound's versatility for further modifications and applications in drug development.

Study on Antibacterial Activity

A study conducted by Melaku et al. synthesized various quinoline derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activity using the agar diffusion method against multiple bacterial strains. The results indicated that several derivatives exhibited strong antibacterial effects, with some showing higher efficacy than traditional antibiotics .

Molecular Docking Studies

Molecular docking analyses have been performed to understand the binding modes of quinoline derivatives with bacterial DNA gyrase. These studies provide insights into how structural modifications can enhance antibacterial activity and inform future drug design efforts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step protocols, such as:

-

Condensation : Reacting substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under acidic or catalytic conditions (e.g., palladium or copper catalysts) .

-

Cyclization : Intramolecular cyclization of intermediates using solvents like diphenyl ether or DMF at elevated temperatures (e.g., 90–120°C) to form the quinoline core .

-

Functionalization : Methylation or chlorination steps to introduce substituents at positions 3 and 7.

-

Yield Optimization : Key factors include catalyst loading (e.g., 5–10 mol% Pd), solvent polarity, and reaction time. For example, prolonged heating in diphenyl ether improves cyclization efficiency .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Condensation | 4-Chlorobenzaldehyde, 2-aminopyridine, PdCl₂, DMF, 100°C | 60–75% | |

| Cyclization | Diphenyl ether, 120°C, 15 min | 60–80% | |

| Hydrolysis | 10% NaOH, MeOH, reflux | 85–90% |

Q. How can researchers confirm the molecular structure of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system, space group P21/c) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 327.08 for C₁₈H₁₅ClNO₂⁺) .

Q. What safety precautions are recommended for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) to avoid skin/eye contact; ensure fume hood ventilation due to potential irritancy .

- Store in airtight containers at RT, away from ignition sources .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- In Silico Strategies :

- Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl, hydrophobic methyl groups) with bioactivity (e.g., antimicrobial IC₅₀ values) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Approach :

- Dose-Response Analysis : Test across a wide concentration range (e.g., 0.1–100 μM) to identify therapeutic windows .

- Mechanistic Studies : Use gene expression profiling or enzyme inhibition assays to clarify primary vs. off-target effects .

Q. How can structural modifications enhance stability or bioavailability?

- Modification Examples :

-

Ester Prodrugs : Replace carboxylic acid with ethyl ester to improve membrane permeability .

-

Adamantane Hybrids : Introduce bulky groups (e.g., 4-adamantyl) to enhance metabolic stability .

- Data Table :

| Derivative | Modification | Bioavailability (LogP) | Stability (t₁/₂ in plasma) |

|---|---|---|---|

| Ethyl ester | -COOEt | +1.2 | 8–12 hours |

| Adamantyl hybrid | -C₁₀H₁₅ | +3.5 | >24 hours |

Q. What advanced techniques assess purity and degradation products?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.